4-(4-Methyltriazol-1-yl)piperidine;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(4-Methyltriazol-1-yl)piperidine;dihydrochloride” is a chemical compound with the molecular weight of 257.16 . It is also known as 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride hydrate . The IUPAC name for this compound is 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride hydrate .
Synthesis Analysis
The synthesis of piperazine derivatives, which includes “4-(4-Methyltriazol-1-yl)piperidine;dihydrochloride”, has been a subject of research in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The InChI code for “4-(4-Methyltriazol-1-yl)piperidine;dihydrochloride” is1S/C8H14N4.2ClH.H2O/c1-12-6-10-11-8(12)7-2-4-9-5-3-7;;;/h6-7,9H,2-5H2,1H3;2*1H;1H2
. This code provides a unique representation of the molecule’s structure. Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The storage temperature for this compound is room temperature .Wissenschaftliche Forschungsanwendungen
Ligand Affinity and Selectivity in Dopamine Receptors
One study identified a compound from a screening process as a ligand with moderate affinity and selectivity over human dopamine receptors. Systematic examination of the molecule revealed that variations in the aromatic heterocycle and the substitution of the piperidine nitrogen significantly influenced the affinity and selectivity for the dopamine D4 receptor. This research highlights the importance of structural modifications in enhancing ligand-receptor interactions for potential therapeutic applications (Rowley et al., 1997).
Antimicrobial Activities of Triazole Derivatives
Another study focused on synthesizing novel triazole derivatives, including 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, showcasing antimicrobial activities against various microorganisms. This indicates the potential of incorporating the "4-(4-Methyltriazol-1-yl)piperidine" moiety into compounds for enhancing antimicrobial efficacy (Bektaş et al., 2007).
Structural Analysis and Biological Importance
Research on the crystal structure of a compound related to "4-(4-Methyltriazol-1-yl)piperidine" provides insights into its molecular configuration and intermolecular interactions, which are crucial for understanding the biological activity and drug design processes. The study emphasizes the relevance of structural characterization in the development of biologically significant molecules (Thimmegowda et al., 2009).
Development of CGRP Receptor Inhibitors
In the context of developing potent calcitonin gene-related peptide (CGRP) receptor antagonists, a study described a convergent, stereoselective synthesis of a compound incorporating the "4-(4-Methyltriazol-1-yl)piperidine" structure. This research demonstrates the compound's potential in treating migraine through the inhibition of CGRP receptors (Cann et al., 2012).
Safety And Hazards
The safety information available indicates that this compound has some hazards associated with it. It has been assigned the GHS07 pictogram, and the hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Eigenschaften
IUPAC Name |
4-(4-methyltriazol-1-yl)piperidine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4.2ClH/c1-7-6-12(11-10-7)8-2-4-9-5-3-8;;/h6,8-9H,2-5H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDMNKTMUJXBIII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=N1)C2CCNCC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methyltriazol-1-yl)piperidine;dihydrochloride |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.